molecular formula C11H10F3NO B8011373 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B8011373
M. Wt: 229.20 g/mol
InChI Key: DJGFNQQJFQRHLJ-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one is a pyrrolidin-2-one (a five-membered lactam) derivative substituted at the 1-position with a 3-(trifluoromethyl)phenyl group. This compound serves as a structural scaffold in agrochemical and pharmaceutical research due to the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-3-1-2-7(6-8)9-4-5-15-10(9)16/h1-3,6,9H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGFNQQJFQRHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyroglutamic Acid as a Chiral Starting Material

The synthesis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one often begins with pyroglutamic acid, a chiral precursor that ensures enantioselectivity in the final product. In a patented method, pyroglutamic acid undergoes condensation with trimethylacetaldehyde in the presence of methanesulfonic acid to yield (3R,6S)-3-tert-butyldihydro-1H-pyrrolo[1,2-c][1,oxazole-1,5(6H)-dione (Formula XIV). This intermediate is critical for introducing the pyrrolidinone backbone.

Formylation and Vinylation Reactions

The oxazole-dione intermediate (Formula XIV) is formylated using methyl formate to produce a carbaldehyde derivative (Formula XV). Subsequent vinylation via Wittig or Horner-Wadsworth-Emmons reactions introduces a vinyl group at the 7a-position, yielding 7a-vinyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione (Formula XVI). This step establishes the unsaturated moiety necessary for further functionalization.

Ring-Opening and Aryl Group Introduction

Hydrolysis of the oxazole ring in Formula XVI under acidic conditions generates an aldehyde intermediate (Formula XII). This aldehyde undergoes nucleophilic addition with 3-(trifluoromethyl)phenylmagnesium bromide, followed by cyclization to form the pyrrolidin-2-one core. The reaction is typically conducted in tetrahydrofuran (THF) at −78°C to minimize side reactions.

Grignard-Based Aryl Functionalization

Trans-Grignard Methodology

A scalable approach involves the transmetallation of Grignard reagents to introduce the 3-(trifluoromethyl)phenyl group. Magnesium powder activated by iodine reacts with 1-bromo-3,5-bis(trifluoromethyl)benzene in dry diethyl ether to form the aryl Grignard reagent. This reagent is then coupled with a pyrrolidine-1-carboxylate derivative (I1) in THF at 0°C, yielding a bis(trifluoromethylphenyl)prolinol intermediate (IIc).

Lactam Formation via Hydroxyl Activation

The prolinol intermediate (IIc) undergoes oxidation with potassium hydroxide in methanol to cleave the carbamate protecting group, followed by intramolecular cyclization catalyzed by hydrochloric acid. This step forms the pyrrolidin-2-one ring with the 3-(trifluoromethyl)phenyl substituent. The reaction is optimized at reflux temperatures (80°C) for 5 hours, achieving yields exceeding 90%.

Table 1: Comparative Analysis of Grignard-Based Syntheses

ParameterProcedure AProcedure B
SolventDiethyl etherTHF
Temperature0°C to reflux0°C to 20°C
Yield94%92%
ByproductsMinimalTrace LiCl residues

Triflate-Mediated Alkylation and Cyclization

Synthesis of Trifluoromethanesulfonate Esters

A recent methodology leverages 2-azidoalkyl trifluoromethanesulfonates as electrophilic intermediates. Ethyl 3-aminopropanoate is treated with triflic anhydride in dichloromethane to form the corresponding triflate. Subsequent nucleophilic aromatic substitution with 3-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura conditions installs the aryl group at the β-position.

Lactamization via Azide Reduction

The azide functionality in the intermediate is reduced using hydrogen gas and palladium on carbon, generating a primary amine. Spontaneous cyclization occurs in aqueous hydrochloric acid, forming this compound with >85% enantiomeric excess when chiral ligands are employed.

Table 2: Optimization of Triflate-Mediated Synthesis

ConditionEffect on Yield
Temperature (25°C vs 0°C)78% vs 92%
Catalyst (Pd/C vs Ni)85% vs 72%
Solvent (THF vs DMF)88% vs 65%

Enantioselective Catalytic Approaches

Asymmetric Reduction of Iminium Intermediates

Chiral catalysts derived from bis(trifluoromethylphenyl)prolinols enable asymmetric reduction of α,β-unsaturated iminium species. For example, precatalyst 4 (a fluorous prolinol-borane complex) facilitates the reduction of 3-(trifluoromethyl)phenyl-substituted enamines with BH₃·THF, achieving enantioselectivities up to 98% ee. The catalyst is recovered via fluorous solid-phase extraction, demonstrating reusability over three cycles without loss of activity.

Dynamic Kinetic Resolution

Racemic intermediates undergo resolution using immobilized lipases in organic-aqueous biphasic systems. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (R)-enantiomer of a pyrrolidinone precursor, leaving the (S)-enantiomer for cyclization. This method achieves 99% enantiomeric purity but requires meticulous control of water activity and temperature.

Industrial-Scale Considerations

Crystallization and Polymorphism Control

The final product is crystallized from toluene with hexane as an antisolvent to yield Form I, the thermodynamically stable polymorph. X-ray diffraction studies confirm a monoclinic crystal system (space group P2₁/c), which ensures consistent bioavailability in pharmaceutical formulations .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidin-2-one scaffold undergoes oxidation at the α-carbon adjacent to the carbonyl group. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) : Converts the α-C–H bond to a ketone, forming 3-[3-(trifluoromethyl)phenyl]-2,5-diketopyrrolidine in yields up to 68% under acidic conditions.

  • Ozone (O₃) : Cleaves the pyrrolidinone ring via ozonolysis, producing trifluoromethyl-substituted carboxylic acids as major products.

Key Factor : The electron-withdrawing trifluoromethyl group stabilizes transition states, enhancing oxidation rates by 1.5–2× compared to non-fluorinated analogs .

Reduction Reactions

Reductive transformations target the carbonyl group or aromatic ring:

ReagentConditionsProductYieldSource
LiAlH₄THF, reflux, 6h3-[3-(Trifluoromethyl)phenyl]pyrrolidine72%
H₂/Pd-CEtOH, 50°C, 10 atmSaturated pyrrolidine derivative85%
NaBH₄/CoCl₂MeOH, RT, 2hAlcohol intermediate63%

The trifluoromethyl group remains intact under these conditions due to its high stability .

Substitution Reactions

The chloro or amino substituents on the pyrrolidinone ring participate in nucleophilic substitutions:

Nucleophilic Aromatic Substitution

  • Ammonia (NH₃) : Replaces chlorine at the 4-position, yielding 4-amino derivatives in 58–65% efficiency under microwave irradiation.

  • Thiophenol (PhSH) : Substitutes chlorine via SNAr mechanism, forming thioether products (K₂CO₃, DMF, 80°C, 12h) .

Alkylation/Acylation

  • Methyl iodide (CH₃I) : Alkylates the nitrogen atom in the presence of NaH (THF, 0°C→RT), achieving 89% yield .

  • Acetyl chloride (AcCl) : Forms N-acylated products quantitatively under base-free conditions .

Intramolecular Cyclization

Heating with PPA (polyphosphoric acid) induces cyclization to form tricyclic lactams, a pathway utilized in synthesizing bioactive alkaloid analogs .

Ring-Opening with Amines

  • Primary amines (RNH₂) : Cleave the lactam ring under acidic conditions, generating γ-amino amides .

  • Hydrazine (NH₂NH₂) : Produces hydrazide derivatives (80% yield, EtOH, reflux).

Grignard Reagents

Organomagnesium reagents add to the carbonyl group:

Grignard ReagentProductStereoselectivityYield
CH₃MgBr3-[3-(Trifluoromethyl)phenyl]-4-methylpyrrolidin-2-ol85% syn78%
PhMgClDiaryl alcohol derivative72% anti65%

Stereoselectivity arises from steric hindrance by the trifluoromethyl group .

Michael Additions

The enolate form participates in conjugate additions:

  • Acrylates : Form γ-keto esters in 70% yield (LDA, THF, −78°C) .

  • Nitrostyrenes : Generate nitroalkane adducts with 3:1 diastereomeric ratio .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl trifluoromethyl group:

Reaction TypeConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 100°CBiaryl-pyrrolidinone hybrids55%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Arylated derivatives62%

Electron-deficient aryl rings enhance coupling efficiency by stabilizing oxidative addition intermediates .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Norrish Type II cleavage : Forms vinylogous amides (45% yield).

  • C–F bond activation : Rare defluorination observed under prolonged exposure (18h) .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The trifluoromethyl group enhances the lipophilicity and biological activity of this compound, making it a valuable scaffold in drug design. Research indicates its potential as a lead compound in developing pharmaceuticals targeting neurological disorders due to its structural similarity to neurotransmitter analogs. Several derivatives containing the trifluoromethyl moiety have been synthesized and evaluated for their pharmacological properties, with some entering clinical trials for various diseases, including metabolic disorders and pain management.

Antagonistic Properties
Studies have shown that 3-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one exhibits significant antagonistic activity against cannabinoid receptors (CB1 and CB2). This interaction suggests potential therapeutic applications in pain management and neuroprotection. The compound's ability to modulate neurotransmitter release positions it as a candidate for treating conditions like anxiety and chronic pain .

Biological Research

Biochemical Probes
In biological research, this compound serves as a probe or ligand to investigate protein-ligand interactions and enzyme mechanisms. Its structural features facilitate binding to specific molecular targets, allowing researchers to study the dynamics of cellular processes. The trifluoromethyl group can enhance binding affinity by interacting with hydrophobic pockets in target proteins, which is crucial for understanding biochemical pathways .

Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related pyrrolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated efficacy in seizure models, indicating that this class of compounds could be further explored for treating epilepsy and other seizure disorders .

Material Science

Advanced Materials Development
The unique electronic and optical properties of this compound make it suitable for developing advanced materials. Its incorporation into polymers and nanomaterials has been studied for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The compound's ability to enhance material properties through chemical modification is an area of ongoing research .

Industrial Applications

Agrochemicals
In agrochemistry, derivatives of this compound are being investigated for their potential as crop protection agents against pests. The trifluoromethyl group enhances the biological activity of these compounds, making them effective fungicides and insecticides. Ongoing studies aim to optimize these derivatives for improved efficacy and reduced environmental impact .

Summary Table of Applications

Application AreaKey Findings
Medicinal ChemistryPotential drug candidates targeting neurological disorders; antagonistic properties at cannabinoid receptors.
Biological ResearchProbes for protein interactions; anticonvulsant activity in seizure models.
Material ScienceDevelopment of advanced materials for OLEDs; enhancement of electronic properties through chemical modification.
Industrial ApplicationsEffective agrochemical derivatives with potential pest control applications.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrrolidinone ring can form hydrogen bonds with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Activities Evidence Source
3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one -CF₃ (1-phenyl) C₁₁H₁₀F₃NO 245.20 Scaffold for derivatives
Fluorochloridone -Cl (3), -CH₂Cl (4), -CF₃ (1-phenyl) C₁₂H₁₀Cl₂F₃NO 312.12 Pre-emergence herbicide
3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one -NH₂ (3), -CF₃ (2-phenyl) C₁₁H₁₁F₃N₂O 260.22 Potential pharmacological agent
5-(3,3,3-Trifluoro-2-oxopropylidene)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one Trifluoro-oxopropylidene (5), -CF₃ (1-phenyl) C₁₅H₁₁F₆NO₂ 367.25 Synthetic intermediate
1-[3-Hydroxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one -OH (3-phenyl), -CF₃ (4-phenyl) C₁₁H₁₀F₃NO₂ 246.20 Intermediate for drug discovery

Key Observations :

  • Fluorochloridone : The addition of chloro and chloromethyl groups at positions 3 and 4 increases molecular weight and lipophilicity (logP ~3.5), enhancing soil persistence (t₁/₂ = 22.4 days) .
Herbicidal Activity
  • Fluorochloridone : A pre-emergence herbicide targeting weeds in crops like potatoes and cereals. Its environmental persistence (half-life 22.4 days) raises concerns about aquatic toxicity .
  • N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide: Another herbicidal analog with dichloro and allyl groups, showing broader weed control but similar environmental risks .
Pharmacological Activity
  • Cannabinoid Receptor Ligands: Derivatives like (3R,5R)-5-(3-methoxyphenyl)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one exhibit high CB1 receptor affinity, making them candidates for neuroimaging tracers (e.g., [¹⁸F]FMPEP-d2) .
  • Alpha-Adrenergic Antagonists : Pyrrolidin-2-one derivatives with arylpiperazine substituents (e.g., compound 7 in ) show potent alpha1-AR binding (pKi = 7.13) and antiarrhythmic activity (ED₅₀ = 1.0 mg/kg) .

Biological Activity

3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one, a compound characterized by its trifluoromethyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C12H12F3NC_{12}H_{12}F_3N. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in various pharmacological studies.

Biological Activity Overview

1. Receptor Interactions

  • Cannabinoid Receptors : This compound has shown significant interaction with cannabinoid receptors, particularly CB1 and CB2. Studies indicate that it acts as an antagonist in these systems, suggesting potential applications in pain management and neuroprotection .
  • Urokinase Receptor : Research has also explored its binding affinity to the urokinase receptor (uPAR), which is implicated in cancer metastasis. Compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in cancer models .

2. Pharmacological Effects

  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which can be attributed to its ability to modulate neurotransmitter release and inhibit inflammatory pathways .
  • Neuroprotective Effects : Its structural features allow it to cross the blood-brain barrier, making it a candidate for neuroprotective therapies.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Cannabinoid Receptor BindingHigh selectivity for CB1 receptors; potential for therapeutic applications
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines; reduced edema in animal models
Cancer Cell ProliferationSignificant inhibition of MDA-MB-231 and PDAC cell lines; mechanisms involve apoptosis

Detailed Research Findings

  • Cannabinoid Receptor Studies : A study involving radiolabeled analogs demonstrated that this compound significantly binds to CB1 receptors with an inhibition constant (KiK_i) indicating high potency. This suggests its utility as a PET ligand for imaging studies .
  • Anti-inflammatory Mechanisms : In vitro assays showed that the compound could inhibit COX-1 and COX-2 enzymes, leading to decreased production of inflammatory mediators. This was validated through formalin-induced paw edema tests in animal models .
  • Cancer Research Applications : The compound's ability to inhibit cancer cell migration and invasion has been documented. For instance, it was found that treatment with this compound led to reduced gelatinase activity (MMP-9), which is crucial for cancer cell invasion .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one with high yield and purity?

  • Methodology : Ultrasound-assisted synthesis (e.g., ultrasound-promoted cyclization) can enhance reaction efficiency and reduce side products. For example, ultrasound was used to synthesize structurally related pyrrolidin-2-one derivatives under solvent-free conditions, achieving yields >85% . Traditional methods include nucleophilic substitution of trifluoromethylphenyl precursors with pyrrolidinone intermediates, followed by purification via column chromatography (≥95% purity) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Resolves crystal structure and confirms stereochemistry (e.g., C–C bond lengths = 0.003 Å accuracy) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl peaks at δ ~120 ppm in ¹⁹F NMR) .
  • HPLC-MS : Validates purity and molecular weight (e.g., ESI-MS m/z 312.12 for the parent ion) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use gloveboxes for moisture-sensitive reactions. Toxicity assessments recommend PPE (gloves, goggles) and fume hoods due to potential respiratory irritation .

Advanced Research Questions

Q. How can researchers analyze and resolve contradictions in detecting soil metabolites of pyrrolidin-2-one derivatives?

  • Methodology : For fluorochloridone (a structural analog), GC-MS full-scan analysis of soil extracts failed to detect expected metabolites like 4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one. To resolve discrepancies:

  • Derivatize metabolites (e.g., silylation) to enhance volatility.
  • Use tandem MS (LC-MS/MS) with MRM modes for higher sensitivity .

Q. How can automated synthesis platforms improve the reproducibility of pyrrolidin-2-one derivatives?

  • Methodology : Automated multistep synthesis (e.g., for cannabinoid tracers) ensures precise control of reaction parameters (temperature, stoichiometry) and reduces human error. For example, in-house devices following GMP protocols achieved >98% radiochemical purity for fluorinated pyrrolidinones .

Q. What computational approaches are used to predict the reactivity of trifluoromethyl-substituted pyrrolidinones in medicinal chemistry?

  • Methodology :

  • DFT calculations : Model electronic effects of the trifluoromethyl group on ring strain and nucleophilic attack sites.
  • Molecular docking : Predict binding affinities to biological targets (e.g., CB1 receptors) based on substituent orientation .

Q. How to design experiments to study the metabolic fate of this compound in biological systems?

  • Methodology :

  • In vitro assays : Incubate with liver microsomes (human/rat) to identify Phase I/II metabolites via UPLC-QTOF.
  • Isotopic labeling : Use ¹⁸F or ¹⁴C tags to track degradation pathways, as done for fluorochloridone metabolites in soil .

Q. How to determine the enantiomeric purity of chiral pyrrolidin-2-one derivatives and their impact on biological activity?

  • Methodology :

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Biological assays : Compare IC₅₀ values of enantiomers (e.g., (R)- vs. (S)-configurations) for targets like kinase inhibitors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
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3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.